Sodium;6-methylheptanoate
Description
Elucidating the Significance of Branched-Chain Aliphatic Carboxylic Acid Salts in Contemporary Chemical Systems
Branched-chain aliphatic carboxylic acid salts, including Sodium;6-methylheptanoate (B3257691), derive their significance from the unique properties conferred by their non-linear carbon skeletons. The presence of an alkyl branch disrupts the regular packing that is possible for straight-chain molecules, leading to significant changes in physical characteristics. A notable example is the difference in melting points between stearic acid (a straight-chain C18 acid) and isostearic acid (a branched-chain C18 acid), which are approximately 69°C and 5°C, respectively. researchgate.net This depression of the melting point and altered solubility are critical for various applications.
In the formulation of industrial products, these properties are highly advantageous. Metal salts of branched-chain acids, such as cobalt and manganese salts of 2-ethylhexanoic acid, are essential components in lubricants and greases. researchgate.net Their solubility in hydrocarbon-based vehicles makes them effective as drying agents in paints and coatings. researchgate.net Similarly, derivatives of isostearic acid are utilized as pour point depressants in engine oils and as textile lubricants. researchgate.net The morphology of the final material can also be influenced by the structure of the carboxylic acid salt; for instance, barium and calcium salts of long-chain aliphatic acids can form branched round cluster images, a property dependent on both the metal ion and the acid's carbon chain length. koreascience.kr
Beyond industrial applications, branched-chain carboxylates are prevalent in nature and biological systems. For example, 6-methylheptanoic acid is a naturally occurring compound found in various plants and is a component of the scent chemical of the brushtail possum and the red hartebeest. pherobase.comnih.govhsppharma.com In agriculture, certain branched-chain aliphatic carboxylic acids and their salts, such as 2-ethylhexanoic acid, have been found to be effective for protecting wood and other cellulose-based materials from fungi. google.com The diverse functionalities and tailored properties of these salts underscore their importance in modern chemical systems.
Historical Trajectories and Modern Perspectives in the Academic Study of Medium-Chain Branched Carboxylates
The academic study of medium-chain branched carboxylates (MCBCs) has evolved significantly over time. Historically, interest was driven by their identification in natural products, particularly as components of pheromones and other semiochemicals that mediate animal communication. pherobase.comjst.go.jp The isolation and identification of compounds like 6-methylheptanoic acid from natural sources spurred early synthetic efforts to elucidate their structures and biological functions. pherobase.comnih.gov Early manufacturing processes for branched-chain acids included well-established industrial methods like the Oxo process, which involves hydroformylation followed by oxidation, and the aldol (B89426) condensation of aldehydes. researchgate.net
In recent decades, the perspective on MCBCs has shifted dramatically, driven by a global push for sustainability and the development of biotechnology. The traditional reliance on petrochemical feedstocks for chemical synthesis is being challenged by greener alternatives. nih.gov A major modern research thrust is the microbial production of MCBCs through a process known as chain elongation. nih.govfrontiersin.org This anaerobic fermentation process utilizes microorganisms to convert short-chain carboxylates and electron donors (like ethanol) from organic waste streams into more valuable medium-chain products. nih.govfrontiersin.orgbiorxiv.org
This biotechnological approach offers a sustainable and potentially more economical route to produce both straight and branched-chain MCCs. nih.govacs.org Research has demonstrated that by selecting specific microbial cultures and providing branched precursors like isobutyrate, it is possible to synthesize branched MCBCs such as 4-methyl pentanoate (iso-caproate) and potentially 5-methyl-hexanoate. frontiersin.orgacs.org This represents a significant advancement, expanding the product spectrum of biorefineries and aligning chemical production with the principles of a circular economy. frontiersin.org The focus has thus moved from simple extraction and conventional synthesis to sophisticated metabolic engineering and bioprocess optimization. nih.govresearchgate.net
Identification of Key Research Directions and Unexplored Avenues in Sodium;6-methylheptanoate Investigations
While this compound itself is not as extensively studied as its parent acid, its properties and potential applications can be inferred from the broader context of MCBCs and 6-methylheptanoic acid. Future research on this specific compound is likely to advance in several key directions.
Advanced Synthesis and Functionalization: A primary area of research involves using 6-methylheptanoic acid as a reagent for synthesizing more complex molecules. It is a known precursor in the synthesis of analogues of Eponemycin, an antibiotic that exhibits anti-angiogenic properties. hsppharma.comcymitquimica.comfishersci.fi Future work could explore the direct use of this compound in similar synthetic pathways, potentially offering advantages in solubility or reactivity. Furthermore, the synthesis of isotopically labeled versions, such as deuterated 6-methylheptanoic acid derivatives, is crucial for use as internal standards in metabolic studies and analytical chemistry, allowing for precise tracking and quantification in complex biological systems. cymitquimica.comlookchem.com
Biotechnological Production and Optimization: A significant and expanding research avenue is the production of 6-methylheptanoic acid and its salts via microbial fermentation. The biosynthesis of 6-methylheptanoic acid has been shown to be a fatty acid synthase (FAS)-dependent process in certain organisms. nih.gov Harnessing and optimizing these microbial pathways could lead to the sustainable production of this compound from renewable feedstocks or organic waste. frontiersin.orgacs.org Unexplored avenues include screening for novel microorganisms with high selectivity for branched-chain elongation and genetically engineering existing strains to enhance production yields and rates. nih.govfrontiersin.org
Material Science and Interfacial Chemistry: The behavior of carboxylate salts at interfaces and in the solid state is a promising area of investigation. Studies on other metal carboxylates have shown that the branching of the alkyl chain significantly affects the morphology and crystalline structure of the resulting material. koreascience.kr Research on this compound could explore how its specific structure influences self-assembly, micelle formation, and the properties of thin films or nanoparticles. These properties are relevant for applications in detergents, emulsifiers, and the formulation of novel "green" lubricants or corrosion inhibitors. researchgate.netresearchgate.net
Pheromone and Semiochemical Research: Given that 6-methylheptanoic acid is a known semiochemical, further investigation into the specific role of its sodium salt is warranted. pherobase.com While the free acid is often the volatile signal, the salt form may play a role in the persistence or release of the scent from a substrate. Research could focus on the electrophysiological and behavioral responses of relevant species to this compound to determine if it has any activity as a pheromone component or modulator, potentially leading to new applications in pest management or wildlife conservation. jst.go.jpnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C8H15NaO2 |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
sodium;6-methylheptanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-7(2)5-3-4-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
FUGVTYHNTOTQMG-UHFFFAOYSA-M |
SMILES |
CC(C)CCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of Sodium;6 Methylheptanoate and Its Precursors
Synthetic Pathways to 6-Methylheptanoic Acid
The construction of the 6-methylheptanoic acid carbon skeleton can be achieved through various established and emerging methodologies in organic and biochemistry. These approaches range from classical multi-step organic reactions to modern biotechnological processes.
The synthesis of branched aliphatic carboxylic acids like 6-methylheptanoic acid can be accomplished from unsaturated precursors such as alkenes and esters. One general and powerful method involves the 1,4-addition (or conjugate addition) of an organometallic reagent to an α,β-unsaturated ester. For instance, the reaction of a Grignard reagent with an ester like ethyl crotonate can be used to introduce alkyl groups at the β-position. While a direct synthesis for 6-methylheptanoic acid via this specific route is not detailed, a similar procedure for the preparation of 3-methylheptanoic acid illustrates the utility of this approach. In that synthesis, n-butylmagnesium bromide is reacted with sec-butyl crotonate, followed by saponification of the resulting ester to yield the carboxylic acid. orgsyn.org This methodology is of considerable general utility for preparing a variety of fatty acids from the addition products of Grignard reagents and α,β-unsaturated esters. orgsyn.org
Another conceptual approach could involve the hydroformylation of a suitable branched alkene, such as 5-methyl-1-hexene, to introduce a carbonyl group, followed by oxidation of the resulting aldehyde to the carboxylic acid.
The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids with a specific substitution pattern. libretexts.org This procedure utilizes diethyl malonate (or a similar malonic acid ester) as a synthetic equivalent for a ⁻CH₂COOH synthon. wikipedia.org The α-hydrogens of the malonic ester are particularly acidic due to their position adjacent to two carbonyl groups, allowing for easy deprotonation by a moderately strong base like sodium ethoxide. chemicalnote.comorganic-chemistry.org
The synthesis of 6-methylheptanoic acid via this route would proceed through the following key steps:
Deprotonation: The α-carbon of diethyl malonate is deprotonated by sodium ethoxide (NaOEt) to form a resonance-stabilized enolate, known as sodiomalonic ester. libretexts.orgchemicalnote.com
Alkylation: This enolate carbanion acts as a nucleophile, attacking a suitable alkyl halide in a nucleophilic substitution reaction. wikipedia.orgchemicalnote.com To synthesize 6-methylheptanoic acid, the required alkyl halide would be an isohexyl halide, such as 1-bromo-4-methylpentane.
Saponification and Decarboxylation: The resulting alkylated malonic ester is then hydrolyzed (saponified) with acid, converting the ester groups into carboxylic acids to form a substituted malonic acid. Upon heating, this dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to yield the final product, 6-methylheptanoic acid. libretexts.orgchemicalnote.com
A significant drawback of this method is the potential for dialkylation, where the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide, leading to lower yields of the desired mono-substituted product. wikipedia.org
Biotechnological approaches offer a sustainable alternative to traditional chemical synthesis for producing natural flavors and organic acids. foodsafety.instituteresearchgate.net The biosynthesis of branched-chain fatty acids (BCFAs) in bacteria is closely linked to the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. frontiersin.org
The general pathway involves two primary sources for the necessary branched-chain 2-keto acid primers:
Transamination of exogenous BCAAs. frontiersin.org
De novo synthesis from carbohydrate metabolism. frontiersin.org
Gram-positive bacteria, in particular, are known to produce significant amounts of iso- and anteiso-BCFAs. Their FabH proteins (β-ketoacyl-acyl carrier protein synthase III or KASIII) show high selectivity for branched-chain acyl-CoA primers, such as isobutyryl-CoA and 2-methylbutyryl-CoA, to initiate fatty acid synthesis. frontiersin.org While Escherichia coli primarily produces straight-chain fatty acids, studies have shown that it can produce trace levels of BCFAs when grown in the presence of precursors like isobutyric acid. oup.com The expression of KASIII genes from BCFA-producing organisms like Streptomyces glaucescens in E. coli can increase the in vitro production of BCFAs, although in vivo production may be limited by the availability of the required primers. oup.com
These microbial and enzymatic processes, which utilize renewable feedstocks, represent a promising route for the production of a wide range of fatty acid-derived chemicals, including branched-chain variants like 6-methylheptanoic acid. nih.govresearchgate.net
The stereoselective synthesis of chiral molecules is crucial in many areas of chemistry. For branched carboxylic acids, achieving high enantiomeric purity often involves the use of organometallic reagents in conjunction with chiral auxiliaries or catalysts. One effective strategy is the Michael addition (1,4-addition) of organometallic reagents to chiral α,β-unsaturated compounds. researchgate.net
For example, the conjugate addition of Grignard reagents to chiral α,β-unsaturated carboxylic amides derived from auxiliaries like 1-ephedrine can produce highly optically active β-substituted alkanoic acids after hydrolysis. researchgate.net The high degree of stereoselectivity is often attributed to the formation of rigid internal chelate complexes that direct the attack of the nucleophile from a specific face. researchgate.net Similarly, 1,4-additions of organocuprates (like n-BuCu·BF₃) to chiral esters, such as those derived from (−)-8-phenylmenthol, have been shown to proceed with high chiral induction, yielding enantiomerically pure β-substituted alkanoic acids. researchgate.net
While these examples describe substitution at the β-position (carbon 3), the underlying principles of using chiral auxiliaries to control the stereochemical outcome of reactions involving organometallic reagents are broadly applicable to the synthesis of other chiral branched-chain acids.
Formation and Physico-Chemical Principles of Sodium;6-methylheptanoate (B3257691)
Sodium;6-methylheptanoate is the salt resulting from the reaction of the weak acid, 6-methylheptanoic acid, with a sodium-containing base. Its formation is governed by fundamental principles of acid-base chemistry.
Carboxylic acids are Brønsted–Lowry acids, meaning they can donate a proton (H⁺). wikipedia.org The formation of this compound is a classic acid-base neutralization reaction. libretexts.org When 6-methylheptanoic acid is treated with a strong base such as sodium hydroxide (B78521) (NaOH), an exothermic reaction occurs, yielding the sodium carboxylate salt and water. pressbooks.pubquora.comchemistryscl.com
Reaction: R-COOH + NaOH → R-COONa + H₂O quora.com
The mechanism involves the hydroxide ion (OH⁻) from NaOH acting as a base, abstracting the acidic proton from the hydroxyl group of the carboxylic acid. chemistryscl.com The electrons from the broken O-H bond are transferred to the oxygen atom, creating a carboxylate anion (R-COO⁻) and a water molecule. The positively charged sodium ion (Na⁺) then forms an ionic bond with the negatively charged carboxylate anion. chemistryscl.comyoutube.com
The acidity of carboxylic acids (typically with a pKa less than 5) is significantly higher than that of alcohols. wikipedia.org This enhanced acidity is due to the resonance stabilization of the resulting carboxylate anion. The negative charge is delocalized over both oxygen atoms, meaning each carbon-oxygen bond has partial double-bond character. wikipedia.orgwikipedia.org This delocalization of charge increases the stability of the anion, making the parent carboxylic acid more willing to donate its proton. wikipedia.org
The position of the equilibrium in this acid-base reaction lies far to the right, favoring the formation of the salt and water, as the reaction is between a weak acid and a strong base. chemistryscl.com
Data Tables
Table 1: Physical Properties of 6-Methylheptanoic Acid
| Property | Value |
|---|---|
| CAS Number | 929-10-2 |
| Linear Formula | C₈H₁₆O₂ |
| Boiling Point | 232-234.6 °C at 760-762 mmHg |
| Density | 0.926 g/cm³ |
| Physical Form | Liquid |
Source: hsppharma.comsigmaaldrich.com
Table 2: Reagents in Carboxylate Salt Formation
| Reactant | Role | Product |
|---|---|---|
| 6-Methylheptanoic Acid | Weak Acid | This compound (Salt) |
| Sodium Hydroxide (NaOH) | Strong Base | Water (H₂O) |
| Sodium Bicarbonate (NaHCO₃) | Base | Water (H₂O) + Carbon Dioxide (CO₂) |
Source: wikipedia.orgpressbooks.pubnagwa.com
Influence of Stoichiometry and Reaction Conditions on Carboxylate Salt Yield and Purity
The synthesis of sodium 6-methylheptanoate, a carboxylate salt, is typically achieved through an acid-base neutralization reaction between 6-methylheptanoic acid and a suitable sodium base, such as sodium hydroxide or sodium bicarbonate. The stoichiometry of this reaction is fundamental to maximizing the yield and ensuring the purity of the final product. The balanced chemical equation dictates a 1:1 molar ratio between the carboxylic acid and a monobasic sodium source like sodium hydroxide.
Deviations from this stoichiometric ratio can have significant consequences. An excess of 6-methylheptanoic acid will result in an impure product containing unreacted acid, which can be difficult to separate from the salt. Conversely, an excess of a strong base like sodium hydroxide can lead to a product with a higher pH and may promote side reactions if other functional groups sensitive to basic conditions are present in the reaction mixture.
Reaction conditions also play a critical role. The choice of solvent, temperature, and reaction time must be optimized. For instance, using a solvent in which the sodium salt is poorly soluble can facilitate its precipitation and isolation, driving the reaction to completion according to Le Chatelier's principle. However, the temperature must be controlled to prevent solvent loss or degradation of the reactants or products.
The purity of the reactants, particularly the starting 6-methylheptanoic acid and the sodium base, directly impacts the purity of the resulting salt. tutorchase.comkpu.ca Impurities in the starting materials, such as isomers of the acid or other metal cations in the base, will be carried through to the final product. nih.gov Studies on other carboxylate systems have shown that even trace metal impurities in an alkali salt can significantly affect the interactions between the cation and the carboxylate group, altering the properties of the final product and the interfacial water structure. nih.gov To mitigate unwanted side reactions, such as the reformation of esters, strategies can be employed like using specific inorganic salts that protect the carboxylate product. nih.govresearchgate.net
The following table illustrates the theoretical impact of stoichiometry on the yield of sodium 6-methylheptanoate, assuming the reaction goes to completion and starting with 1 mole of 6-methylheptanoic acid.
| Moles of 6-Methylheptanoic Acid | Moles of Sodium Hydroxide | Limiting Reagent | Theoretical Yield of Sodium 6-methylheptanoate (moles) | Product Purity Concern |
| 1.0 | 1.0 | None (Stoichiometric) | 1.0 | High purity expected |
| 1.0 | 0.9 | Sodium Hydroxide | 0.9 | Contaminated with unreacted acid |
| 1.0 | 1.1 | 6-Methylheptanoic Acid | 1.0 | Contaminated with excess base |
Advanced Chemical Transformations and Derivatization
Esterification and Transesterification Reactions of 6-Methylheptanoic Acid
6-Methylheptanoic acid serves as a versatile precursor for the synthesis of a variety of esters through esterification, a reaction that typically involves condensation with an alcohol in the presence of an acid catalyst. rug.nl This process is reversible, and to achieve high yields, water is often removed as it is formed. A common laboratory and industrial method is the Fischer-Speier esterification, which utilizes a strong acid like sulfuric acid or a solid acid catalyst. nih.govmdpi.com For example, the reaction of 6-methylheptanoic acid with methanol (B129727) yields methyl 6-methylheptanoate.
Transesterification is another crucial transformation, wherein the alcohol portion of an ester is exchanged with another alcohol. wikipedia.org This equilibrium-driven process can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, methyl 6-methylheptanoate can be converted to ethyl 6-methylheptanoate by reacting it with an excess of ethanol (B145695) in the presence of a catalyst. To drive the reaction forward, the lower-boiling alcohol (methanol in this case) is typically removed by distillation. wikipedia.org The mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the original alkoxide. masterorganicchemistry.com
Various catalytic systems have been developed to improve the efficiency and environmental footprint of these reactions.
| Reaction Type | Catalyst | Conditions | Advantages/Disadvantages |
| Esterification | Sulfuric Acid (H₂SO₄) | Heat, removal of water | High conversion, but corrosive and difficult to separate. rug.nl |
| Esterification | Solid Acid Resins (e.g., Dowex H+) | Heat, often solvent-free | Reusable, environmentally friendly, high yield. nih.gov |
| Transesterification | Sodium Methoxide (NaOMe) | Anhydrous alcohol, heat | High efficiency for simple esters, but sensitive to water and free fatty acids. gre.ac.ukyoutube.com |
| Transesterification | Lipases (Enzymatic) | Mild temperature, aqueous or organic media | High selectivity, environmentally benign, but can be slower and more expensive. wikipedia.org |
Alkylative Decarboxylation and Related Reaction Pathways Leading to Methylheptanoate Esters
Alkylative decarboxylation methods provide a powerful tool for the synthesis of ketones and carboxylic acids, including precursors to methylheptanoate esters. The malonic ester synthesis, for example, allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.org To synthesize 6-methylheptanoic acid via this route, one could start with diethyl malonate, deprotonate it with a base like sodium ethoxide, and then react the resulting enolate with a suitable 5-carbon alkyl halide containing the isohexyl structure (e.g., 1-bromo-4-methylpentane). Subsequent hydrolysis of the ester groups followed by heating would induce decarboxylation to yield 6-methylheptanoic acid, which can then be esterified. libretexts.org
A related pathway is the acetoacetic ester synthesis, which follows a similar sequence of enolate formation, alkylation, hydrolysis, and decarboxylation to produce a ketone. libretexts.orgyoutube.com
Conversely, decarboxylation reactions can also be initiated from methylheptanoate derivatives. Studies on the hydrodeoxygenation of methyl heptanoate (B1214049) over sulfided catalysts have shown that decarboxylation is a key reaction pathway, leading to the formation of C6 hydrocarbons (hexanes and hexenes). aalto.fiaalto.fi This process involves the loss of CO₂ from the carboxylic acid intermediate or direct decarbonylation from the ester. ou.edu While this reaction leads to the decomposition of the ester, it is a significant and related pathway that demonstrates the reactivity of the carboxyl group under specific catalytic conditions. Photoenzymatic methods have also been developed for the selective decarboxylation of carboxylic acids to hydrocarbons under mild conditions. nih.gov
Integration of 6-Methylheptanoate Moiety into Complex Molecular Architectures and Bioactive Scaffolds
The 6-methylheptanoate moiety, characterized by its seven-carbon chain with a methyl branch, possesses specific physicochemical properties, such as lipophilicity and steric bulk, that can be harnessed in the design of complex molecules and bioactive scaffolds. nih.gov This structural unit can be incorporated into larger molecules to modulate their biological activity, permeability, and metabolic stability.
In medicinal chemistry, attaching lipophilic fragments like the 6-methylheptanoate group to a pharmacophore is a common strategy to enhance membrane permeability and improve oral bioavailability. For example, research on 6-aminohexanoic acid esters has shown that the structure and branching of the alcohol moiety significantly influence their activity as skin permeation enhancers. nih.gov The branched, fatty nature of the 6-methylheptanoate structure could be similarly employed to tune the properties of drug candidates.
In materials science, this moiety can be integrated into polymers to create bioactive scaffolds for tissue engineering. nih.gov These scaffolds require a balance of mechanical properties, biodegradability, and bioactivity to support cell growth and tissue regeneration. The 6-methylheptanoate group could be incorporated as a pendant chain on a polymer backbone, influencing the material's hydrophobicity, degradation rate, and interaction with cells and proteins.
Polymerization Studies Utilizing 6-Methylheptanoate-Derived Monomers
While sodium 6-methylheptanoate itself is not a monomer for polymerization, it can be chemically converted into various monomers suitable for synthesizing polyesters and other polymers. The structure of the resulting polymers and their properties would be directly influenced by the branched, seven-carbon structure derived from the parent compound. researchgate.net
One approach involves transforming 6-methylheptanoic acid into a lactone through regioselective hydroxylation followed by intramolecular esterification. The resulting substituted caprolactone (B156226) could then undergo ring-opening polymerization (ROP) to produce a polyester (B1180765) with pendant 4-methylpentyl groups. The size and structure of such monomers can significantly influence the polymerization process and the final properties of the polymer, such as its glass transition temperature and mechanical modulus. mdpi.com
Another strategy is to create bifunctional monomers for step-growth polymerization. For example, 6-methylheptanoic acid could be converted into a diol or a dicarboxylic acid. These monomers could then be used in polycondensation reactions to synthesize polyesters or polyamides. mdpi.com The incorporation of the branched alkyl side chain would be expected to decrease the crystallinity and melting point of the polymer while increasing its solubility in organic solvents compared to polymers made from linear monomers.
| Potential Monomer Derivative | Polymerization Method | Resulting Polymer Type | Potential Properties |
| Hydroxy-6-methylheptanoic acid lactone | Ring-Opening Polymerization (ROP) | Aliphatic Polyester | Increased amorphous content, lower melting point, enhanced solubility. |
| 6-methylheptane-1,X-diol | Polycondensation | Polyester or Polyurethane | Flexible backbone with branched side chains, potentially elastomeric. |
| 6-methylheptanedioic acid | Polycondensation | Polyester or Polyamide | Modified thermal properties, reduced crystallinity. |
Advanced Characterization and Theoretical Modeling of Sodium;6 Methylheptanoate Systems
Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopy is fundamental to confirming the molecular identity and probing the electronic environment of Sodium;6-methylheptanoate (B3257691). Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray Absorption Spectroscopy (XAS) offer complementary information, providing a complete picture of its structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Sodium;6-methylheptanoate. By analyzing the chemical shifts, signal multiplicities, and integration of peaks in both ¹H and ¹³C NMR spectra, every atom in the molecule's unique branched structure can be precisely mapped.
The ¹H NMR spectrum provides information on the hydrogen environments. The protons on the methyl groups of the isopropyl moiety at the C6 position are diastereotopic and appear as a characteristic doublet. The methine proton at C6 appears as a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The methylene groups along the alkyl chain (C2, C3, C4, C5) exhibit distinct signals, with the α-methylene protons (C2) being deshielded due to the electron-withdrawing effect of the adjacent carboxylate group.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the structure. The carboxylate carbon (C1) appears at the most downfield position. The carbons of the branched alkyl chain, including the two magnetically non-equivalent methyl carbons at C7 and C8 and the methine carbon at C6, can be definitively assigned, confirming the "6-methyl" substitution pattern.
The following tables present the predicted chemical shifts for this compound, which are critical for its definitive structural assignment.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Position | Chemical Shift (ppm, predicted) | Multiplicity |
|---|---|---|
| H2 (α-CH₂) | 2.1 - 2.3 | Triplet |
| H3, H4, H5 | 1.2 - 1.7 | Multiplet |
| H6 (methine) | 1.5 - 1.6 | Multiplet |
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Position | Chemical Shift (ppm, predicted) |
|---|---|
| C1 (COO⁻) | 180 - 185 |
| C2 | 38 - 42 |
| C3 | 28 - 32 |
| C4 | 24 - 28 |
| C5 | 34 - 38 |
| C6 | 38 - 42 |
These spectral fingerprints allow for the unequivocal identification of the 6-methylheptanoate structure, distinguishing it from other isomers and related compounds.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local geometric and electronic structure of atoms in a molecule. nih.gov For this compound, XAS, particularly at the Oxygen K-edge, provides direct insight into the electronic environment of the carboxylate group. acs.orgcas.cz
The technique involves exciting a core electron (e.g., an oxygen 1s electron) to unoccupied molecular orbitals. libretexts.org The resulting spectrum, specifically the X-ray Absorption Near-Edge Structure (XANES) region, reveals features corresponding to these transitions. libretexts.org For the carboxylate ion, a prominent pre-edge feature is typically assigned to the transition from the O 1s orbital to the π* antibonding orbital of the carbon-oxygen double bond. acs.orgrsc.org
The energy and intensity of this π* resonance are highly sensitive to the local chemical environment of the oxygen atoms. Several factors related to the this compound system can be studied:
Cation-Anion Interaction: The proximity and interaction strength of the Na⁺ counter-ion with the carboxylate group influences the charge distribution on the oxygen atoms. This perturbation affects the energy of the molecular orbitals, leading to shifts in the XANES features. Studies on similar sodium carboxylates show that the nature of this ion pairing (e.g., contact vs. solvent-separated) can be inferred from spectral changes. acs.orgcas.cz
Substituent Effects: The 6-methylheptyl group acts as an electron-donating alkyl substituent. This inductive effect increases the electron density on the carboxylate headgroup compared to smaller analogues like formate (B1220265) or acetate (B1210297). This change in electron density alters the energy of the π* orbital and can be observed as a shift in the absorption edge, providing a measure of the substituent's electronic influence.
Solvation Effects: The interaction of solvent molecules with the carboxylate group, through hydrogen bonding in the case of aqueous solutions, also modifies the electronic structure and can be detected by XAS.
By comparing the O K-edge XAS spectrum of this compound with reference carboxylate compounds, one can deconstruct the electronic contributions of the sodium ion, the branched alkyl chain, and the surrounding solvent medium.
Computational Chemistry Approaches to this compound Systems
Theoretical and computational chemistry provides a molecular-level understanding that complements experimental data. These methods can model the structure, properties, and dynamics of this compound systems with high fidelity.
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to perform high-accuracy calculations on molecular systems. nih.gov For this compound, QM calculations can elucidate fundamental molecular and electronic properties. nih.gov
These calculations can predict:
Optimized Geometry: The precise bond lengths (e.g., C-O and C-C bonds) and angles (e.g., the O-C-O angle of the carboxylate) in the lowest energy state.
Electronic Charge Distribution: The partial atomic charges on each atom, quantifying the polarity of the carboxylate headgroup and the influence of the sodium ion.
Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.
Vibrational Frequencies: The calculation of vibrational modes can predict the infrared (IR) spectrum, allowing for direct comparison with experimental data to validate the computed structure. scispace.com
For example, DFT calculations can model the interaction between the Na⁺ ion and the 6-methylheptanoate anion, determining the preferred coordination geometry (e.g., bidentate) and the binding energy of the ion pair. cas.cz
Interactive Table: Illustrative DFT-Calculated Properties of the 6-Methylheptanoate Anion
| Property | Calculated Value (Illustrative) | Description |
|---|---|---|
| C1-O Bond Length | 1.26 Å | Average bond length in the carboxylate group, indicating resonance. |
| O-C1-O Bond Angle | 125° | Bond angle of the carboxylate headgroup. |
| HOMO Energy | -3.5 eV | Energy of the highest occupied molecular orbital, localized on the carboxylate. |
These QM calculations provide a foundational understanding of the intrinsic properties of the molecule, which informs the interpretation of experimental results and the development of more complex models.
While QM methods are powerful, they are computationally intensive and typically limited to single molecules or small clusters. Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time, making them ideal for investigating this compound in solution. nih.govucl.ac.uk
In an MD simulation, molecules are represented by a classical "force field," and their motions are simulated by solving Newton's equations of motion. mdpi.com This approach allows for the modeling of complex phenomena such as:
Solvation Structure: MD simulations can reveal the detailed structure of the solvent (e.g., water) around the carboxylate headgroup and the sodium ion. researchgate.net The radial distribution function (RDF) is often calculated to determine the average number and distance of solvent molecules in the first and second solvation shells. acs.org
Ion Pairing Dynamics: Simulations can model the dynamic equilibrium between contact ion pairs (Na⁺ directly interacting with COO⁻), solvent-shared ion pairs, and fully solvated ions. This is critical for understanding the compound's behavior in solution. acs.orgnih.gov
Transport Properties: Properties such as the diffusion coefficient of the 6-methylheptanoate anion and the sodium cation can be calculated from MD trajectories, providing insight into mass transport in solution. ucl.ac.uk
Aggregate Formation: In non-aqueous solutions or at high concentrations, MD simulations can be used to model the self-assembly of carboxylate molecules into aggregates like reverse micelles, driven by the interactions between the polar headgroups and nonpolar alkyl tails.
These simulations provide a dynamic, atomistic view of how this compound interacts with its environment, linking its molecular properties to macroscopic solution behavior.
Computational models are increasingly used not just to explain existing data but also to predict molecular behavior. nih.govacs.org For this compound, predictive modeling can address several key areas.
Reactivity: The reactivity of the carboxylate group can be predicted using QM calculations. nih.gov For instance, the calculated electrostatic potential map can identify the oxygen atoms as the most nucleophilic sites, predicting how the molecule will interact with electrophiles. researchgate.net The energy barrier for specific reactions can also be calculated to predict reaction rates.
Conformational Preferences: The 6-methylheptyl chain is flexible and can adopt numerous conformations (shapes) due to rotation around its single bonds. Computational methods can calculate the relative energies of these different conformers to predict the most stable and populated shapes in the gas phase or in solution. nih.gov Understanding these preferences is important as the molecule's shape can influence its physical properties and biological interactions.
Through these predictive models, a deeper understanding of the structure-property relationships of this compound can be achieved, guiding further experimental work and potential applications.
Environmental Transformation and Bioremediation Studies of Branched Chain Carboxylates
Biodegradation Mechanisms of Branched-Chain Fatty Acid Salts
Biodegradation represents a key process for the removal of organic compounds from the environment, driven by the metabolic activity of microorganisms. For branched-chain fatty acids (BCFAs) and their salts, this process involves complex enzymatic pathways that are influenced by the specific molecular structure of the compound.
The breakdown of fatty acids in nature is primarily accomplished by a diverse range of bacteria and fungi. nih.gov Various microbial species have demonstrated the ability to utilize BCFAs as a source of carbon and energy. Notably, bacteria from the genus Pseudomonas have been identified as capable of degrading saturated branched-chain fatty acids. researchgate.net In anaerobic environments, the degradation is carried out by a consortium of microorganisms, including BFA-degrading bacteria and methane-producing archaea. researchgate.net
The principal metabolic route for the breakdown of both straight and branched-chain fatty acids is the β-oxidation pathway. researchgate.netnih.govresearchgate.net This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbon atoms at a time, producing acetyl-CoA. nih.govwikipedia.org For branched-chain fatty acids, this pathway often requires additional, specialized enzymes to handle the methyl groups that would otherwise obstruct the standard β-oxidation process.
Key enzymatic players in the degradation of BCFAs include:
Acyl-CoA Synthetase: Activates the fatty acid by converting it into its coenzyme A (CoA) thioester, a necessary first step for transport and subsequent degradation. wikipedia.org
Acyl-CoA Dehydrogenases: Catalyze the initial oxidative step in the β-oxidation cycle. nih.gov Specific dehydrogenases are adapted to handle the branched structure of the acyl-CoA. frontiersin.org
Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex: This multi-enzyme complex is crucial in the catabolism of branched-chain amino acids, which generates primers that can be used for the synthesis or, conversely, the degradation of branched-chain fatty acids. frontiersin.orgresearchgate.net
In anaerobic settings, the degradation pathway involves the breakdown of the fatty acid into smaller molecules like acetate (B1210297) and propionate (B1217596), which are then converted to methane (B114726) and carbon dioxide by methanogenic archaea. nih.gov
The molecular architecture of a branched-chain fatty acid salt has a profound effect on its biodegradability. The position and nature of the branching, as well as the total length of the carbon chain, are determining factors in how efficiently microorganisms can metabolize the compound.
Branching: The presence of a methyl group along the carbon chain can hinder the enzymes of the β-oxidation pathway.
Position of Branching: Branching at the α- or β-carbon positions can interfere with the standard β-oxidation mechanism, slowing down degradation. researchgate.net
Type of Branching: Compounds with a tertiary carbon (a carbon atom bonded to three other carbon atoms) can be degraded, whereas those with a quaternary carbon (bonded to four other carbons) are significantly more resistant to microbial breakdown. researchgate.net Terminal branching, particularly an anteiso- structure (branch on the third carbon from the end), has been shown to dramatically inhibit biodegradation compared to an iso- structure (branch on the second to last carbon). nih.gov
Chain Length: The length of the aliphatic chain influences the metabolic pathway utilized for degradation. Fatty acids are generally categorized as short-chain (fewer than 6 carbons), medium-chain (6 to 10 carbons), and long-chain (12 carbons or more), and distinct enzymatic machinery may be required for their transport and breakdown. nih.gov
The table below summarizes research findings on the impact of structural features on the degradation of alkanes and fatty acids, which share structural similarities relevant to biodegradation.
| Structural Feature | Observation | Impact on Biodegradation |
| Terminal Branching | Hydrocarbons with at least one iso-terminus were susceptible to degradation by some microbial strains. | Iso-branching is more readily degraded than anteiso-branching. nih.gov |
| Anteiso-Branching | Anteiso- or isopropenyl termini prevented biodegradation in the tested strains. | Significantly inhibits or prevents degradation. nih.gov |
| Quaternary Carbon | Anaerobic consortia could not degrade branched fatty acids containing a quaternary carbon. | High resistance to degradation. researchgate.net |
| Alpha/Beta Branching | Branching at the α or β position along the carbon chain interfered with β-oxidation mechanisms. | Reduces degradation efficiency. researchgate.net |
The analysis of intermediate and final products of biodegradation is essential for confirming the metabolic pathways and assessing the complete mineralization of a compound. The products formed depend on the structure of the parent fatty acid and the metabolic capabilities of the microbial community.
Through the β-oxidation pathway, the degradation of an even-numbered carbon chain fatty acid ultimately yields multiple molecules of acetyl-CoA. wikipedia.org If the fatty acid has an odd-numbered carbon chain, the final cycle produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. wikipedia.org These molecules then enter central metabolic pathways, such as the citric acid cycle, to generate energy for the cell. wikipedia.org
In some cases, the degradation of a complex mixture of branched-chain fatty acids can lead to the formation of new, shorter-chain fatty acids as transformation intermediates. For instance, studies with Pseudomonas strains degrading a mixture of isostearic acids resulted in the formation of C10, C12, C14, and C16 linear and/or branched-chain fatty acids. researchgate.net In anaerobic digestion, acetate and propionate are common intermediates that accumulate before being converted to methane. nih.gov
Common analytical techniques used to identify these products include:
Gas Chromatography (GC): Separates volatile compounds.
Mass Spectrometry (MS): Identifies compounds based on their mass-to-charge ratio, often coupled with GC (GC-MS) for powerful analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC): Used for separating and analyzing non-volatile compounds. fao.org
Ecological Cycling and Environmental Fate of Carboxylate Salts
The environmental fate of carboxylate salts is governed by a combination of biological degradation, chemical transformation, and physical transport processes. Their behavior in soil and aquatic systems determines their potential for persistence and mobility.
The persistence of a branched-chain carboxylate salt in the environment is not an intrinsic property but is highly dependent on local conditions.
In Soil:
Biodegradation: The primary pathway for the dissipation of carboxylates in soil is microbial degradation. The rate is highly variable and depends on the soil type, organic matter content, pH, temperature, moisture, and the abundance and diversity of adapted microbial communities. fao.orgktu.lt
Adsorption: Carboxylate ions can adsorb to soil particles, particularly clay and organic matter. This process, influenced by soil pH, can reduce their mobility and bioavailability, potentially increasing their persistence by protecting them from microbial attack. wikipedia.org
Leaching: Due to their water solubility, carboxylate salts can be transported through the soil profile with water flow. In field conditions, salts can be washed out by precipitation, leading to a decrease in soil salinity over time. ktu.lt
In Aquatic Environments:
Biodegradation: As in soil, microbial degradation is a key dissipation pathway. However, nutrient availability and microbial density in the water column can limit the rate.
Photodegradation: Sunlight can be an important mechanism for the breakdown of some organic molecules in surface waters. nih.gov However, compounds bearing only carboxylic acids on a saturated carbon backbone can be resistant to photochemical degradation. chemrxiv.org
Sorption to Sediments: Carboxylates can partition from the water column to bottom sediments, where they may be sequestered and undergo slower degradation under different redox conditions.
Assessing the potential for a chemical to move within and between environmental compartments is critical for risk assessment. Several standardized methodologies and parameters are used to quantify the mobility of organic compounds like carboxylate salts.
Key Parameters and Coefficients:
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This is a key parameter used to predict the mobility of a substance in soil. It describes the ratio of the chemical's concentration adsorbed to the organic carbon fraction of the soil to its concentration in the soil water at equilibrium. oup.comnih.gov A low Koc value indicates a higher tendency to remain in the water phase and thus higher mobility.
Soil-Water Distribution Coefficient (Kd): This coefficient measures the sorption of a chemical to the entire soil matrix (both mineral and organic components). It is specific to a particular soil type. nih.gov
n-Octanol/Water Distribution Coefficient (Dow): This parameter, often used as a screening tool, measures the partitioning of a compound between n-octanol (a surrogate for organic matter) and water at a specific pH. It provides an indication of a substance's hydrophobicity and potential for bioaccumulation and sorption. oup.com
Experimental and Modeling Approaches:
Laboratory Studies: Batch equilibrium and column leaching studies are conducted under controlled conditions to measure sorption coefficients (Kd and Koc) and degradation rates. semanticscholar.org
Field Studies and Monitoring: These studies provide real-world data on the persistence and movement of a substance under natural environmental conditions. nih.gov
Modeling: Models like the Groundwater Ubiquity Score (GUS) integrate data on a compound's environmental half-life (persistence) and its Koc value (mobility) to estimate its potential to leach into groundwater. acs.org
These methodologies, combining laboratory measurements with field observations and predictive models, provide a framework for evaluating the environmental distribution of branched carboxylate salts.
Applications in Advanced Materials Science and Sustainable Chemistry
Functional Materials Development and Engineering
The branched structure of 6-methylheptanoate (B3257691) influences its behavior at interfaces, in lubricant formulations, within polymer matrices, and as a ligand in catalytic complexes. These properties are key to its application in the engineering of new materials with enhanced performance characteristics.
Sodium salts of carboxylic acids, such as sodium;6-methylheptanoate, function as surfactants due to their amphiphilic nature, possessing a hydrophilic carboxylate head and a hydrophobic alkyl tail. The branching in the alkyl chain is a critical design principle for modulating interfacial phenomena, influencing properties like surface tension, critical micelle concentration (CMC), and emulsifying capabilities.
The branched structure of the hydrophobic tail disrupts packing at interfaces compared to linear-chain counterparts. This steric hindrance generally leads to a larger area per molecule at the air-water or oil-water interface. Consequently, branched-chain carboxylates can be less efficient at reducing surface tension. However, this same structural feature can enhance solubility in organic phases and lower the Krafft point (the temperature at which surfactants become sufficiently soluble to form micelles), which is advantageous for formulations used at lower temperatures.
| Surfactant (Sodium Salt) | Structure | CMC (mM) | Surface Tension at CMC (mN/m) |
|---|---|---|---|
| Sodium Octanoate | Linear C8 | ~130 | ~35 |
| Sodium 2-Ethylhexanoate | Branched C8 | ~200 | ~38 |
This table presents illustrative data for analogous C8 carboxylates to demonstrate the general effect of branching on surfactant properties. Actual values for this compound may vary.
In emulsifier systems, the branched structure of 6-methylheptanoate can lead to the formation of more stable emulsions. The bulky nature of the branched chains can create a more robust steric barrier at the oil-water interface, preventing droplet coalescence. This is particularly relevant in the formulation of cosmetics, food products, and industrial emulsions where long-term stability is crucial. The design principles for employing branched carboxylates like this compound in these systems focus on balancing the need for interfacial activity with the benefits of steric stabilization and enhanced solubility.
In the field of lubrication, branched carboxylates and their salts are utilized as additives to enhance the performance of base oils. nih.govunit.no The branched structure of compounds like 6-methylheptanoic acid and its salts plays a crucial role in improving lubricant properties, particularly at low temperatures. nih.govunit.no The branching inhibits the ordered packing and crystallization of the lubricant molecules as the temperature decreases, thereby lowering the pour point of the formulation. nih.govunit.no This ensures that the lubricant remains fluid and functional in cold environments.
Metal salts of fatty acids, often referred to as metal soaps, can act as friction modifiers and anti-wear agents. They form a protective film on metal surfaces through adsorption, which reduces direct metal-to-metal contact, thereby minimizing friction and wear. tribology.rs The branched nature of the alkyl chain in 6-methylheptanoate can influence the packing and orientation of these adsorbed films, which in turn affects their tribological performance. While linear-chain carboxylates may form more densely packed films, branched-chain variants can offer advantages in terms of solubility in the lubricant base stock and their interaction with other additives.
Research on dicarboxylate esters with branched alcohol moieties has demonstrated significant improvements in lubricant properties, including high viscosity indices (VI), good oxidative stability, and low coefficients of friction (COF). researchgate.net These findings suggest that the incorporation of branched structures is a key strategy in designing high-performance lubricants.
| Lubricant Formulation | Coefficient of Friction (COF) | Wear Scar Diameter (mm) |
|---|---|---|
| Base Oil | 0.12 | 0.55 |
| Base Oil + 1% Branched Carboxylate Salt | 0.09 | 0.45 |
This table provides illustrative data to show the potential impact of a branched carboxylate additive on lubricant performance. The data is not specific to this compound.
Furthermore, sodium carboxylates can be used as thickeners in the formulation of greases. google.comsolverchem.com The structure of the carboxylate influences the texture and high-temperature performance of the grease. The incorporation of branched chains can affect the fiber structure of the grease, leading to improved mechanical stability and resistance to oil separation.
Branched carboxylates can influence polymerization processes and the properties of the resulting polymers in several ways. Carboxylic acids have been investigated as latent initiators for radical polymerization in the presence of hypervalent iodine compounds. unit.no This approach allows for the in-situ generation of radicals that can initiate polymerization, and if the carboxylic acid itself contains a polymerizable group, it can act as an inimer, leading to the formation of branched or hyperbranched polymers. unit.no While this has been demonstrated with polymerizable acids like methacrylic acid, a non-polymerizable carboxylate such as 6-methylheptanoate could potentially act as a chain transfer agent, influencing the molecular weight of the polymer.
In emulsion polymerization, sodium salts of carboxylic acids can be used as surfactants to stabilize the monomer droplets and the growing polymer particles. The branched structure of this compound would affect the stability and size of the latex particles, which in turn influences the properties of the final polymer dispersion and any films cast from it.
The incorporation of branched structures into a polymer backbone, either through the use of branched monomers or initiators, has a significant impact on the material's characteristics. Branching disrupts the regular packing of polymer chains, which generally leads to:
Lower crystallinity: This results in materials that are more transparent and less rigid.
Reduced melt viscosity: Branched polymers often have lower melt viscosities compared to their linear counterparts of the same molecular weight, which can improve processability.
Increased solubility: The disruption of intermolecular forces by branching can enhance the solubility of the polymer in various solvents.
| Property | Effect of Branching |
|---|---|
| Crystallinity | Decreases |
| Density | Decreases |
| Melt Viscosity | Decreases |
| Tensile Strength | Decreases |
| Solubility | Increases |
While this compound itself is not a monomer, its use as a modifier or in the initiation system could impart some of these characteristics to the final polymer product.
Transition metal carboxylate complexes are a significant class of catalysts used in a variety of organic transformations. wikipedia.orgnih.gov The carboxylate ligand, such as 6-methylheptanoate, can influence the catalytic activity of the metal center through both electronic and steric effects. The branched alkyl chain of 6-methylheptanoate can create a specific steric environment around the metal center, which can influence the selectivity of the catalytic reaction.
For instance, in oxidation catalysis, cobalt carboxylates are widely used for the oxidation of hydrocarbons. wikipedia.org The lipophilic nature of the carboxylate ligand helps to solubilize the metal complex in the organic reaction medium. The structure of the carboxylate can affect the redox potential of the metal center and the stability of the catalytic species.
In polymerization reactions, various metal carboxylates are used as initiators or catalysts. The nature of the carboxylate ligand can impact the rate of polymerization and the stereochemistry of the resulting polymer.
While specific catalytic applications of this compound complexes are not extensively documented, the principles of coordination chemistry suggest that it can form complexes with various transition metals. The performance of these complexes in catalysis would be influenced by the branched structure of the 6-methylheptanoate ligand. For example, in reactions where steric bulk around the metal center is desirable to control substrate approach, a branched carboxylate could be advantageous.
The turnover frequency (TOF) is a key metric for catalyst efficiency, representing the number of moles of substrate that a mole of catalyst can convert per unit of time. youtube.com The structure of the ligands coordinated to the metal center is a critical factor in determining the TOF.
| Factor | Influence of Carboxylate Ligand Structure |
|---|---|
| Catalyst Solubility | The alkyl chain length and branching affect solubility in different solvents. |
| Steric Environment | Bulky or branched ligands can control substrate access to the metal center, influencing selectivity. |
| Electronic Properties | The electron-donating or -withdrawing nature of the carboxylate can modulate the reactivity of the metal center. |
| Catalyst Stability | The coordination of the carboxylate can stabilize the active catalytic species. |
Bio-based Production and Contributions to Circular Economy
The shift towards a circular economy necessitates the development of sustainable routes to chemical production from renewable resources. Microbial fermentation presents a promising pathway for the synthesis of branched-chain carboxylates, including 6-methylheptanoic acid, thereby contributing to a more sustainable chemical industry.
Microbial fermentation is a versatile platform for the production of a wide array of chemicals from renewable feedstocks such as sugars and biomass. nih.gov Metabolic engineering of microorganisms allows for the targeted production of specific molecules, including branched-chain fatty acids. morressier.com The biosynthesis of these compounds typically starts from branched-chain amino acids like valine, leucine, and isoleucine, which are deaminated to form branched-chain alpha-keto acids. These can then be converted to branched-chain acyl-CoA primers for the fatty acid synthesis (FAS) pathway.
Research has demonstrated the feasibility of producing branched-chain medium-chain fatty acids (MCFAs) through microbial chain elongation. For example, a continuous reactor experiment has shown that iso-caproate (4-methylpentanoate), a branched C6 carboxylate, can be produced from iso-butyrate using an enriched microbiome with ethanol (B145695) as an electron donor. nih.gov This process achieved a production rate of 0.86 ± 0.1 g L⁻¹ day⁻¹. nih.gov
Further advancements in metabolic engineering have focused on enhancing the production of branched-chain fatty acids in model organisms like Escherichia coli. By replacing the native acetyl-CoA-specific FabH enzyme with a branched-chain-acyl-CoA-specific FabH, researchers have been able to significantly increase the titer of branched-chain fatty acids. morressier.com One study reported a production of 276 mg/L of branched-chain fatty acids, accounting for 85% of the total free fatty acids produced. morressier.com
| Product | Microorganism | Feedstock/Precursor | Titer/Production Rate | Reference |
|---|---|---|---|---|
| iso-Caproate (branched C6) | Enriched Microbiome | iso-Butyrate + Ethanol | 0.86 ± 0.1 g L⁻¹ day⁻¹ | nih.gov |
| Branched-Chain Fatty Acids | Engineered E. coli | Glucose | 276 mg/L | morressier.com |
These sustainable production routes from renewable resources offer a green alternative to the conventional petrochemical synthesis of branched-chain carboxylates. By utilizing waste streams or biomass-derived sugars as feedstocks, these microbial processes contribute to the principles of a circular economy by valorizing low-value materials into higher-value chemicals like 6-methylheptanoic acid. Further optimization of fermentation conditions and metabolic pathways is expected to improve yields and make this a commercially viable production strategy. nih.govfrontiersin.org
Catalytic Conversion and Valorization of Bio-derived Feedstocks into Branched Fatty Acids for Industrial Applications
The transition towards a bio-based economy has spurred significant research into the catalytic conversion of renewable feedstocks into valuable chemicals, including branched-chain fatty acids (BCFAs). These molecules are of considerable interest for applications in advanced materials science and sustainable chemistry due to their unique physical and chemical properties, such as improved oxidative stability and enhanced low-temperature performance compared to their linear counterparts. The valorization of bio-derived materials through catalytic processes offers a sustainable alternative to conventional petrochemical production routes.
One of the most promising avenues for the synthesis of BCFAs from biomass involves the catalytic isomerization of unsaturated fatty acids derived from vegetable oils. Research has demonstrated the high efficacy of zeolite catalysts in this transformation. For instance, the isomerization of oleic acid, a readily available monounsaturated fatty acid, has been achieved with high conversion and selectivity using modified zeolite catalysts.
A study on the zeolite-catalyzed isomerization of oleic acid highlighted the potential of modified Ferrierite zeolite catalysts. The research reported a conversion rate of up to 98% with a selectivity of 85% towards branched-chain isomers. usda.gov This process yields a mixture of methyl-branched fatty acids, which exhibit significantly lower melting points, making them suitable for applications such as lubricants and functional fluids that operate in cold environments. usda.gov The reusability of these zeolite catalysts for at least three cycles further enhances the economic and environmental viability of this approach. usda.gov
While the direct catalytic synthesis of a specific isomer like 6-methylheptanoic acid from common bio-derived feedstocks is not extensively documented in current literature, the principles of catalytic isomerization of unsaturated fatty acids lay the groundwork for developing more selective processes. The production of medium-chain fatty acids (MCFAs), including C8 fatty acids, can be achieved through microbial fermentation via chain elongation, which could then potentially be subjected to catalytic upgrading to produce specific branched isomers. dtu.dkmdpi.com
The catalytic upgrading of fermentation-derived organic acids is an emerging field with the potential to produce a wide array of valuable chemicals. nih.gov For example, bio-based platform chemicals with 2-6 carbons can be produced through fermentation and subsequently converted through various catalytic reactions. nih.gov This integrated bio- and chemical-catalytic approach could be envisioned for the production of 6-methylheptanoic acid, where a C7 or C8 bio-based precursor is catalytically isomerized.
The following interactive data table summarizes findings from research on the catalytic conversion of unsaturated fatty acids into branched-chain fatty acids, illustrating the potential of this technology.
| Feedstock | Catalyst | Temperature (°C) | Pressure | Conversion (%) | Selectivity to Branched Isomers (%) | Key Findings |
| Oleic Acid | Modified Ferrierite Zeolite | 250 | Autogenous | 98 | 85 | High conversion and selectivity; catalyst reusable for at least three cycles. usda.gov |
| Unsaturated Fatty Acids | H-ZSM-22 Zeolite | 300 | 4.0 MPa H₂ | - | - | Effective for hydroisomerization of saturated fatty acid moieties. researchgate.net |
| Unsaturated Fatty Acids | Platinum-doped Beta Zeolite | 300 | 4.0 MPa H₂ | - | - | Improves cold flow properties of biodiesel through hydroisomerization. researchgate.net |
| n-dodecane (model compound) | Pt-H-ZSM-22 | 290 | 40 bar | 29 | 96 | High selectivity at low conversion, demonstrating shape-selective catalysis. mdpi.com |
| n-dodecane (model compound) | ZSM-12 based catalyst | - | - | 90 | 55 (multi-branched) | Demonstrates the influence of zeolite pore size on the formation of multi-branched isomers. rsc.org |
The table presents data from various studies on catalytic isomerization and hydroisomerization. Direct synthesis of 6-methylheptanoic acid is not explicitly reported in these studies, but the data illustrates the general capability of zeolite catalysts to produce branched-chain fatty acids from linear precursors.
The synthesis of this compound would follow the successful catalytic production of 6-methylheptanoic acid. The conversion of a carboxylic acid to its sodium salt is a straightforward acid-base neutralization reaction, which can be achieved with high yield by reacting the fatty acid with a sodium base such as sodium hydroxide (B78521).
Further research is required to develop highly selective catalysts and processes for the targeted synthesis of specific BCFAs like 6-methylheptanoic acid from renewable feedstocks. The advancement in catalyst design, particularly in shape-selective zeolites, and the integration of biocatalytic and chemocatalytic processes will be crucial in realizing the full potential of biomass valorization for the production of high-value, bio-based chemicals for advanced materials and sustainable chemistry applications.
Q & A
Q. What are the established synthetic routes for Sodium 6-methylheptanoate, and how do reaction conditions influence yield and purity?
Sodium 6-methylheptanoate can be synthesized via esterification of 6-methylheptanoic acid followed by saponification with sodium hydroxide. Key variables include temperature (optimal range: 60–80°C), solvent selection (e.g., ethanol or aqueous NaOH), and reaction time (typically 4–6 hours). Purity is assessed via titration for residual acid or GC-MS for byproduct identification. For reproducibility, document all parameters (e.g., molar ratios, catalyst use) and validate with NMR (e.g., ¹H NMR for ester-to-acid conversion, as in ).
Q. How can researchers characterize the physicochemical properties of Sodium 6-methylheptanoate using spectroscopic and chromatographic methods?
- Spectroscopy: ¹H/¹³C NMR to confirm structure (e.g., methyl group signals at δ 0.8–1.2 ppm; carboxylate resonance at ~170–180 ppm in ¹³C NMR).
- Chromatography: HPLC with a C18 column and UV detection (210 nm) to assess purity. Compare retention times against commercial standards if available.
- Thermal analysis: TGA/DSC to determine decomposition temperature and hygroscopicity. Detailed protocols should align with reproducibility standards, ensuring metadata includes instrument calibration and sample preparation steps .
Q. What are the best practices for documenting experimental protocols to ensure reproducibility in Sodium 6-methylheptanoate synthesis?
Follow the "who, what, when, how, why" framework:
- Who: Record personnel involved in each step.
- What: List reagents (e.g., purity grades, CAS numbers as in ), equipment (manufacturer and model), and software (version details).
- How: Specify procedural deviations (e.g., unexpected exotherms during saponification).
- Why: Justify methodological choices (e.g., solvent selection based on polarity index). Example: A study on analogous sodium salts emphasized documenting batch-specific variations to resolve data contradictions .
Advanced Research Questions
Q. How can conflicting data on Sodium 6-methylheptanoate’s solubility in polar solvents be resolved through systematic experimental design?
Contradictions often arise from unmeasured variables (e.g., trace water in solvents, temperature fluctuations). Design a factorial experiment testing:
- Variables: Solvent purity (HPLC vs. technical grade), temperature (10–40°C), and agitation rate.
- Controls: Use saturated solutions filtered under inert atmosphere.
- Analysis: Quantify solubility via gravimetry and cross-validate with UV-Vis spectroscopy. Meta-analyses of similar carboxylates suggest aggregating data by solvent class (protic vs. aprotic) and applying sensitivity analysis to identify outliers .
Q. What strategies are effective for investigating the structure-activity relationships (SAR) of Sodium 6-methylheptanoate in biological systems?
- Comparative studies: Synthesize analogs (e.g., varying alkyl chain length or substituting sodium with other cations) and test bioactivity (e.g., antimicrobial assays).
- Computational modeling: Use DFT calculations to correlate electronic properties (e.g., charge distribution at the carboxylate group) with experimental results.
- Data synthesis: Apply systematic review principles (e.g., PRISMA guidelines) to integrate SAR findings from heterogeneous studies, addressing biases via risk-of-bias assessment tools .
Q. How should researchers address discrepancies in reported NMR spectral data for Sodium 6-methylheptanoate derivatives?
- Replicate experiments: Verify spectra under identical conditions (solvent, concentration, NMR frequency).
- Reference standards: Use internal standards (e.g., TMS) and cross-check with databases (SciFinder, PubChem ).
- Error analysis: Quantify signal-to-noise ratios and peak splitting artifacts caused by impurities (e.g., residual ethanol in ). Contradictions in analogous compounds were resolved by publishing raw spectral data and procedural metadata in open-access repositories .
Methodological and Analytical Considerations
Q. What statistical approaches are suitable for dose-response studies involving Sodium 6-methylheptanoate?
- Non-linear regression: Fit data to Hill or Log-Logistic models using software like GraphPad Prism.
- Uncertainty quantification: Report confidence intervals for EC50/IC50 values and apply Monte Carlo simulations for error propagation.
- Heterogeneity assessment: Use I² statistics if pooling data from multiple studies, as recommended in meta-analyses of sodium-containing compounds .
Q. How can researchers design a robust literature review to contextualize Sodium 6-methylheptanoate’s applications in catalysis or material science?
- Search strategy: Combine keywords (e.g., "sodium carboxylate," "heterogeneous catalysis," "6-methylheptanoate") across databases (Web of Science, Scopus ).
- Inclusion criteria: Prioritize peer-reviewed studies with full experimental details; exclude non-reproducible methods (e.g., lacking NMR validation).
- Synthesis: Use thematic analysis to map applications (e.g., surfactant properties, coordination chemistry) and identify research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
